4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3/c1-10-2-4-11(5-3-10)15-9-16(22-17(20)21-15)12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAQRHWHGFDIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Chalcone Precursor
The chalcone intermediate, 1-(3,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation. This involves the base-catalyzed reaction between 3,4-dichloroacetophenone and 4-methylbenzaldehyde:
Conditions :
-
Solvent: Ethanol
-
Catalyst: 40% NaOH (5 mol%)
-
Temperature: Reflux (78°C)
-
Duration: 6–8 hours
The reaction proceeds via deprotonation of the ketone, enolate formation, and nucleophilic attack on the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone.
Cyclocondensation with Guanidine Carbonate
The chalcone is refluxed with guanidine carbonate in dimethylformamide (DMF) to form the pyrimidine ring:
Conditions :
Nucleophilic Substitution on Halogenated Intermediates
Synthesis of 4,6-Dichloropyrimidin-2-amine
A dichloropyrimidine intermediate is synthesized using a modified protocol from CN102936224A:
Step 1 : Formation of 4,6-dihydroxypyrimidine
-
Reactants : Formamide, diethyl malonate, sodium ethoxide
-
Conditions : Reflux in ethanol (70–90°C, 4–8 hours)
-
Yield : 80–83%
Step 2 : Chlorination with Thionyl Chloride
-
Reactants : 4,6-Dihydroxypyrimidine, SOCl₂, dichloroethane
-
Conditions : Reflux (80°C, 6 hours)
-
Yield : 78–82%
Suzuki-Miyaura Cross-Coupling
The dichloropyrimidine undergoes sequential Suzuki couplings to introduce aryl groups:
Conditions :
-
Solvent: Dioxane/Water (4:1)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
-
Base: Na₂CO₃
-
Temperature: 100°C
-
Duration: 12 hours per coupling
Selective coupling at positions 4 and 6 requires careful control of stoichiometry and reaction time.
Comparative Analysis of Methods
| Parameter | Chalcone Method | Cross-Coupling Method |
|---|---|---|
| Steps | 2 | 3+ |
| Overall Yield | 65–75% | 40–50% |
| Scalability | High | Moderate |
| Regioselectivity | High | Moderate |
| Cost | Low | High (Pd catalysts) |
Research Findings and Optimization
Chemical Reactions Analysis
Synthetic Routes to Pyrimidin-2-amine Derivatives
Pyrimidin-2-amine derivatives are typically synthesized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. Key methodologies include:
Nucleophilic Substitution with Dichloropyrimidine Precursors
-
General Procedure :
2,4-Dichloropyrimidine derivatives react with aryl amines under thermal or catalytic conditions. For example:-
2-Chloropyrimidine reacts with substituted anilines (e.g., 3,4-dichloroaniline, 4-methylaniline) in 1,4-dioxane/acetic acid at 110°C for 9–12 hours to yield mono-aminated products .
-
Selectivity for the C4 position is achieved using palladium catalysts (e.g., Pd(OAc)₂) with ligands like xantphos, as demonstrated in the synthesis of N-aryl-2-aminopyrimidines .
-
Buchwald-Hartwig Amination
-
Palladium-catalyzed cross-coupling of chloropyrimidines with aryl amines is a robust method for regioselective amination. For example:
Functionalization of the Pyrimidin-2-amine Core
The primary amine at the C2 position and the aryl substituents at C4 and C6 enable further derivatization:
N-Difluoromethylation
-
The NH group in pyrimidin-2-amine reacts with ethyl bromodifluoroacetate in the presence of Cs₂CO₃ at 80°C to form N-difluoromethylated derivatives. This method is scalable (up to 10 mmol) with yields >70% .
Acylation and Alkylation
-
The amine can be acylated using acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., NaHCO₃) to form amides .
-
Alkylation with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ yields N-alkylated products .
Key Reaction Data
Spectroscopic and Analytical Data
While direct data for 4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is unavailable, analogous compounds exhibit:
-
¹H NMR :
-
HRMS : [M+H]⁺ peaks consistent with molecular formulas (e.g., C₁₇H₁₃Cl₂N₃ for the target compound) .
-
Melting Points : 131–245°C for dichlorophenyl-substituted pyrimidines .
Stability and Reactivity Considerations
Scientific Research Applications
Therapeutic Applications
The compound has been studied for its potential applications in treating various diseases, particularly in oncology and infectious diseases.
Anticancer Activity
Research indicates that compounds similar to 4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound could effectively inhibit tumor growth in preclinical models by targeting the mitogen-activated protein kinase (MAPK) pathway .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural analogs have been evaluated for their activity against various bacterial strains, revealing effectiveness against resistant strains of bacteria, which is critical given the rise of antibiotic resistance .
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases play a crucial role in tumor metastasis and tissue remodeling. The compound is included in screening libraries aimed at identifying MMP inhibitors, suggesting its potential role in cancer metastasis prevention . This application is particularly relevant for developing therapies that target metastatic cancer.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy and reducing toxicity. Variations in the substituents on the pyrimidine ring significantly influence biological activity. For instance:
- The presence of dichloro groups enhances lipophilicity and may improve binding affinity to target proteins.
- Modifications to the phenyl groups can alter the selectivity towards specific kinases or receptors.
Case Studies
Several studies have focused on the pharmacological effects of this compound:
Case Study 1: Inhibition of Cancer Cell Lines
A recent study evaluated the effects of 4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine on various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Antibacterial Efficacy
In another study, the antibacterial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways: It interferes with cellular pathways such as signal transduction, DNA replication, and protein synthesis.
Binding: The compound binds to active sites of enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of 4-(3,4-dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine with structurally related analogs, focusing on molecular properties, biological activity, and substituent effects.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., Cl, Br, NO₂) show enhanced antibacterial activity against S. aureus and Streptococcus species , while methoxy groups (electron-donating) correlate with reduced activity or discontinuation .
Structural Flexibility: Replacement of the 4-methylphenyl group with bulkier substituents (e.g., 2-chloroquinoline-3-yl in ) improves steric interactions but may reduce solubility. The morpholine group in introduces hydrogen-bonding capacity, which is absent in the target compound, suggesting a trade-off between solubility and target affinity.
Anticancer Potential: The dichlorophenyl analog in demonstrates significant growth inhibition in lung cancer cells, highlighting the importance of chloro-substitution patterns (2,4-dichloro vs. 3,4-dichloro).
Biological Activity
4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and other disease treatments, primarily through its interactions with various biological targets.
Synthesis and Characterization
The synthesis of 4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves multi-component reactions and has been characterized using techniques such as elemental analysis, IR spectroscopy, NMR, and mass spectrometry . The structural elucidation confirms the presence of the dichlorophenyl and methylphenyl groups, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound can be classified into several categories based on various studies:
1. Anticancer Activity
Research indicates that pyrimidine derivatives like 4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, these compounds can effectively reduce the proliferation of cancer cells by limiting the availability of tetrahydrofolate necessary for nucleotide synthesis .
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | DHFR Inhibition | |
| A431 | 10 | Apoptosis Induction | |
| MCF-7 | 8 | Cell Cycle Arrest |
2. Kinase Inhibition
The compound has shown activity against various kinases, which are vital in signaling pathways related to cell growth and division. In particular, it has been noted for its interaction with tyrosine kinases, impacting pathways that are often dysregulated in cancers .
3. Anti-inflammatory Properties
In addition to its anticancer effects, this compound may exhibit anti-inflammatory activity. Pyrimidine derivatives have been reported to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
Several case studies have highlighted the effectiveness of 4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine in preclinical models:
- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis in HeLa cells. The mechanism was attributed to increased levels of reactive oxygen species (ROS) leading to oxidative stress .
- In Vivo Studies : In animal models bearing tumor xenografts, administration of this compound resulted in marked tumor regression compared to controls. Histological analysis showed increased apoptosis and reduced mitotic figures in treated tumors .
Q & A
Q. What are the optimized synthetic routes for 4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine?
Methodological Answer: The compound can be synthesized via a cyclocondensation reaction. A typical protocol involves refluxing (E)-1-(3,4-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one with guanidine nitrate in ethanol, followed by the gradual addition of lithium hydroxide in water. The reaction mixture is refluxed for 4–6 hours, cooled, and purified via column chromatography using silica gel with ethyl acetate/petroleum ether (2:8 v/v) as the eluent. Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1:1 molar ratio of chalcone to guanidine) are critical for yield improvement .
Q. How can the purity and structural identity of this pyrimidine derivative be validated?
Methodological Answer: Combine spectroscopic techniques:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 5.8–6.2 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 356.0521 for C17H12Cl2N3).
- Elemental analysis : Ensure C, H, N percentages align with theoretical values (±0.3%).
Cross-validate with X-ray crystallography for absolute configuration, as demonstrated for analogous pyrimidines .
Q. What solvent systems are optimal for recrystallization to enhance crystallinity?
Methodological Answer: Ethanol/water (3:1 v/v) or dichloromethane/hexane (1:5 v/v) mixtures are effective. Slow evaporation at 4°C promotes single-crystal growth. For X-ray-quality crystals, use diffusion methods in layered solvents (e.g., DCM layered with hexane) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm connectivity.
- X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., substitution on pyrimidine ring) .
- HPLC-PDA : Detect trace impurities (e.g., unreacted chalcone intermediates) using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What experimental designs are recommended to evaluate structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
- Enzyme assays : Test against CDK2/cyclin E or EGFR kinase using ATP-coupled assays.
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1ATP for CDK2) to correlate substituent effects (e.g., dichlorophenyl vs. methylphenyl) with binding affinity.
- Mutagenesis studies : Replace key residues (e.g., Lys33 in CDK2) to validate binding interactions .
Q. How can environmental persistence and bioaccumulation potential be assessed?
Methodological Answer:
- OECD 105 guideline : Measure logP (octanol-water partition coefficient) via shake-flask method.
- Biodegradation tests : Use OECD 301D closed bottle test to assess half-life in aqueous media.
- EPI Suite modeling : Predict bioaccumulation factors (BCF) and toxicity thresholds .
Q. What strategies mitigate side reactions during functionalization of the pyrimidine core?
Methodological Answer:
Q. How can data contradictions in biological activity across studies be addressed?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and normalize to reference inhibitors (e.g., imatinib for kinases).
- Dose-response curves : Calculate IC50 values with ≥3 replicates to reduce variability.
- Meta-analysis : Compare datasets using tools like RevMan to identify outliers .
Q. What computational methods validate the compound’s conformational stability?
Methodological Answer:
- *DFT calculations (B3LYP/6-31G)**: Optimize geometry and calculate Gibbs free energy for tautomers.
- Molecular dynamics (MD) simulations : Simulate solvated systems (e.g., in water) for 50 ns to assess torsional flexibility.
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H⋯π) from crystallographic data .
Q. How does substitution at the 4- and 6-positions influence photophysical properties?
Methodological Answer:
- UV-Vis spectroscopy : Compare λmax shifts in DMSO (e.g., 290 nm for dichlorophenyl vs. 275 nm for methoxyphenyl).
- Fluorescence quenching : Titrate with iodide ions to assess electron-withdrawing effects of Cl substituents.
- TD-DFT : Predict excited-state behavior using Gaussian 09 with CAM-B3LYP functional .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
